2-Amino-5-fluorobenzimidazole Exhibits Intermediate PNMT Binding Affinity Compared to Chloro and Unsubstituted Analogs
The binding affinity of 2-amino-5-fluorobenzimidazole to human phenylethanolamine N-methyltransferase (PNMT) was measured via isothermal titration calorimetry and X-ray crystallography. The fluorinated compound demonstrated a Kd of 7.2 µM, which is intermediate between the higher affinity 2-amino-5-chlorobenzimidazole (Kd = 1.8 µM) and the lower affinity unsubstituted 2-aminobenzimidazole (Kd = 6.3 µM) [1].
| Evidence Dimension | PNMT binding affinity (Kd) |
|---|---|
| Target Compound Data | 7.2 µM |
| Comparator Or Baseline | 2-Amino-5-chlorobenzimidazole (Kd = 1.8 µM); 2-Aminobenzimidazole (Kd = 6.3 µM) |
| Quantified Difference | 4-fold weaker binding than chloro analog; 1.14-fold stronger binding than unsubstituted analog |
| Conditions | Human PNMT, isothermal titration calorimetry and X-ray crystallography |
Why This Matters
This precise binding profile allows researchers to select 2-amino-5-fluorobenzimidazole when a moderate affinity PNMT binder is required, avoiding the overly potent chloro analog or the weaker unsubstituted compound.
- [1] Drinkwater N, Vu H, Lovell KM, Criscione KR, Collins BM, Prisinzano TE, Poulsen SA, McLeish MJ, Grunewald GL, Martin JL. Fragment-based screening by X-ray crystallography, MS and isothermal titration calorimetry to identify PNMT inhibitors. Biochemical Journal. 2010;431:51-61. View Source
